

SR-1903: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-1903 is a novel synthetic small molecule that has demonstrated significant potential in the modulation of inflammatory and metabolic signaling pathways. It exhibits a unique polypharmacological profile, acting as a modulator of several nuclear receptors, which are key regulators of gene expression in response to ligand binding. This technical guide provides an in-depth overview of the mechanism of action of **SR-1903**, summarizing key experimental findings, detailing methodologies, and illustrating the involved signaling pathways.

Core Mechanism of Action

SR-1903's primary mechanism of action involves the modulation of three key nuclear receptors: Retinoic acid receptor-related orphan receptor y (RORy), Liver X receptor (LXR), and Peroxisome proliferator-activated receptor y (PPARy). Furthermore, these interactions culminate in the inhibition of the Triggering Receptor Expressed on Myeloid Cells 1 (TREM-1) signaling pathway, a potent amplifier of inflammation.[1][2]

Multi-Target Receptor Modulation

SR-1903 is characterized by its ability to simultaneously interact with multiple nuclear receptors, a characteristic that contributes to its unique therapeutic potential. Its activity profile is summarized below:



- RORy Inverse Agonist: SR-1903 acts as an inverse agonist of RORy, meaning it reduces the constitutive activity of the receptor.
- LXR Agonist: It demonstrates modest agonist activity on LXR, activating the receptor to induce the expression of its target genes.
- PPARy Inverse Agonist: SR-1903 exhibits weak inverse agonist activity on PPARy, repressing its basal activity.

This multi-pronged approach allows **SR-1903** to influence a network of signaling pathways that are central to inflammation and metabolism.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the activity of **SR-1903** from the primary literature.

Target	Activity	IC50 / EC50	Assay Type
RORy	Inverse Agonist	~100 nM	Cell-based reporter assay
LXR	Agonist	Modest activity (specific EC50 not detailed in abstract)	Not specified in abstract
PPARy	Inverse Agonist	209 nM	Not specified in abstract

Functional Outcome	Effect	Concentration	Model System
TREM-1 Expression	Inhibition of LPS- induced expression	10 μΜ	Macrophages

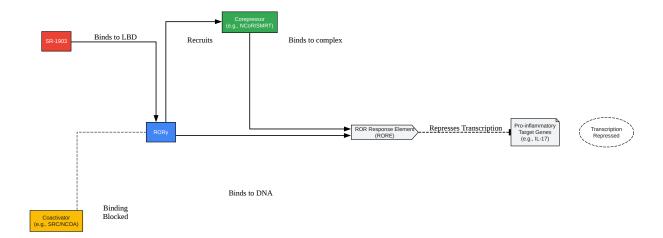
Signaling Pathways



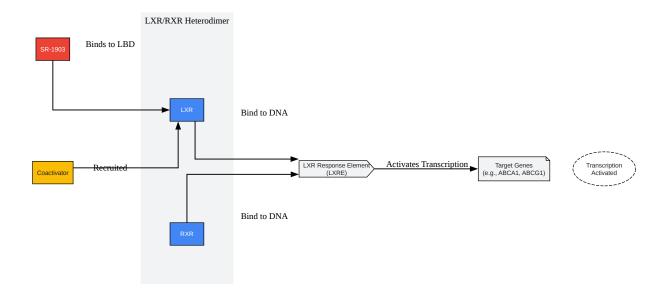
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by **SR-1903**.

RORy Inverse Agonist Signaling Pathway

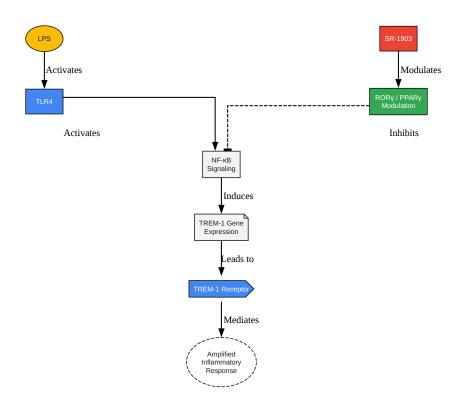












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References

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- To cite this document: BenchChem. [SR-1903: A Technical Guide to its Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543256#sr-1903-mechanism-of-action]

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